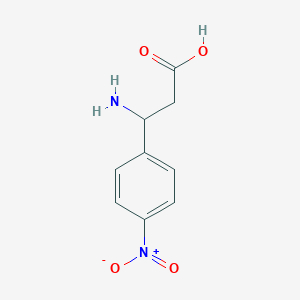

3-amino-3-(4-nitrophenyl)propanoic Acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-amino-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQPVKJZKRICRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50956447 | |

| Record name | 3-Amino-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131690-59-0, 35005-61-9 | |

| Record name | (-)-β-Amino-4-nitrobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131690-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-Amino-3-(4-nitrophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-amino-3-(4-nitrophenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The presence of the nitro group offers a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of various bioactive molecules and modified peptides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol |

| CAS Number | 35005-61-9[1] |

| Melting Point | 215 °C (decomposes)[1] |

| Appearance | Solid[1] |

Synthesis Methodology

The primary route for the synthesis of this compound is the Rodionov reaction. This one-pot reaction involves the condensation of an aldehyde with malonic acid and ammonia (or an ammonia source like ammonium acetate) in an alcoholic solvent. This method is particularly effective for the preparation of β-amino acids.

A plausible synthetic pathway for this compound via the Rodionov reaction is outlined below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Rodionov Reaction

Materials:

-

4-Nitrobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (or other suitable alcohol)

-

Hydrochloric acid (for work-up)

-

Sodium hydroxide (for work-up)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzaldehyde and a molar excess of malonic acid in ethanol.

-

Addition of Ammonia Source: To the stirred solution, add a molar excess of ammonium acetate.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization. Acid-base extraction can also be employed. Dissolve the crude product in a dilute aqueous acid solution, wash with an organic solvent to remove unreacted aldehyde, and then basify the aqueous layer to precipitate the amino acid.

-

Isolation: Collect the purified product by filtration, wash with cold water, and dry under vacuum.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the compound.

A logical workflow for the characterization of the synthesized product is depicted below.

Caption: A logical workflow for the characterization of the synthesized product.

Expected Spectroscopic Data

While specific experimental spectra for this compound are not provided in the surveyed literature, the expected features can be predicted based on its structure:

-

¹H NMR: Signals corresponding to the aromatic protons on the nitrophenyl ring (typically in the δ 7.5-8.5 ppm region), a methine proton adjacent to the amino group, and methylene protons of the propanoic acid backbone.

-

¹³C NMR: Resonances for the carboxyl carbon, the aromatic carbons (with the carbon bearing the nitro group being significantly deshielded), the methine carbon, and the methylene carbon.

-

FT-IR: Characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the nitro group (N-O stretching).

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol ).

Conclusion

This technical guide outlines the synthesis and characterization of this compound. The Rodionov reaction stands as a primary and efficient method for its preparation. Comprehensive characterization using a suite of analytical techniques is imperative to ensure the identity and purity of the final product, which serves as a critical intermediate for further research and development in the pharmaceutical and chemical industries.

References

Spectroscopic Analysis of 3-amino-3-(4-nitrophenyl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-amino-3-(4-nitrophenyl)propanoic acid. Given the limited availability of direct experimental spectra for this specific compound in public databases, this document outlines the expected spectroscopic characteristics based on data from structurally similar molecules and fundamental principles of spectroscopic interpretation. Detailed experimental protocols for acquiring the necessary data are also provided, along with a logical workflow for the spectroscopic analysis of such a compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from various spectroscopic techniques for this compound. These predictions are derived from the analysis of related compounds, including 3-(4-nitrophenyl)propanoic acid and other substituted β-amino acids.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α | 2.8 - 3.2 | dd | ~16, ~4 |

| H-β | 4.5 - 4.9 | dd | ~9, ~4 |

| Aromatic (ortho to NO₂) | 8.1 - 8.3 | d | ~8-9 |

| Aromatic (meta to NO₂) | 7.5 - 7.7 | d | ~8-9 |

| -NH₂ | Variable (broad) | s | - |

| -COOH | Variable (broad) | s | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| C-α | 35 - 40 |

| C-β | 50 - 55 |

| Aromatic (C-NO₂) | 145 - 150 |

| Aromatic (C-β) | 140 - 145 |

| Aromatic (ortho to NO₂) | 128 - 132 |

| Aromatic (meta to NO₂) | 123 - 127 |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H (Amine) | 3200 - 3400 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| N-O (Nitro, asymmetric) | 1510 - 1560 | Strong |

| N-O (Nitro, symmetric) | 1345 - 1385 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Fragment | Predicted m/z |

| ESI+ | [M+H]⁺ | 211.07 |

| ESI+ | [M+Na]⁺ | 233.05 |

| ESI- | [M-H]⁻ | 209.06 |

Table 5: Predicted UV-Vis Spectroscopic Data

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) |

| Methanol | ~270-280 | ~10,000 - 15,000 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire mass spectra in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and use it to calculate the elemental formula. Analyze the fragmentation pattern to gain further structural information.

UV-Vis Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly those associated with the nitrophenyl chromophore.

Instrumentation: A UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to record a baseline.

-

Fill the cuvette with the sample solution and record the absorbance spectrum over a range of wavelengths (e.g., 200-600 nm).

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for the spectroscopic analysis of a novel compound.

Relationship of Spectroscopic Data to Molecular Structure

This diagram shows how different spectroscopic techniques provide complementary information to determine the final structure of this compound.

Caption: Correlation of spectroscopic data to the molecular structure.

An In-depth Technical Guide on 3-amino-3-(4-nitrophenyl)propanoic acid: Properties, Synthesis, and Biological Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-amino-3-(4-nitrophenyl)propanoic acid, detailed experimental protocols for its synthesis and analysis, and methodologies for screening its derivatives for potential biological activities. This compound serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents.

Core Physical and Chemical Properties

Quantitative data for this compound and its closely related isomers are summarized below. These tables provide a comparative overview of their key physicochemical characteristics.

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound | (s)-3-amino-3-(3-nitrophenyl)propanoic acid | 3-(4-Nitrophenyl)propanoic acid |

| Molecular Formula | C₉H₁₀N₂O₄[1] | C₉H₁₀N₂O₄[2] | C₉H₉NO₄[1] |

| Molecular Weight | 210.19 g/mol [1] | 210.19 g/mol [2] | 195.17 g/mol [1] |

| Melting Point | Not available | 213-215 °C | 167-170 °C |

| Boiling Point | 384.5 °C at 760 mmHg (Predicted)[2] | 384.5 °C at 760 mmHg (Predicted)[2] | Not available |

| Appearance | Not available | White to Yellow Solid[3] | Not available |

Table 2: Chemical and Spectroscopic Properties of this compound and Analogs

| Property | Value / Data | Reference Compound |

| CAS Number | 102308-62-3 | This compound |

| pKa (Predicted) | 3.52 ± 0.10 | (s)-3-amino-3-(3-nitrophenyl)propanoic acid[3] |

| ¹H NMR (400 MHz, D₂O), δ (ppm) | 8.30 (s, 2H), 7.64 (s, 2H), 4.72 (s, 1H), 1.33 (s, 3H), 1.20 (s, 3H) | (S)-3-Amino-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid hydrochloride[4] |

| ¹³C NMR (100 MHz, D₂O), δ (ppm) | 178.9, 148.2, 140.7, 129.4, 124.2, 60.4, 45.2, 23.3, 20.9 | (S)-3-Amino-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid hydrochloride[4] |

| Mass Spectrometry (DART/TOF) [M+H]⁺ | Calculated for C₁₁H₁₅N₂O₄: 239.1031; Found: 239.1028 | (S)-3-Amino-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid hydrochloride[4] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and biological evaluation of this compound and its derivatives are provided below.

Synthesis of Racemic this compound

This protocol is adapted from a general procedure for the synthesis of racemic β-amino acids.[5]

Materials:

-

4-Nitrobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

Procedure:

-

A suspension of 4-nitrobenzaldehyde (1 equivalent), malonic acid (1.05 equivalents), and ammonium acetate (1.3 equivalents) in ethanol is heated under reflux for 8 hours.

-

The reaction mixture is allowed to cool to ambient temperature, during which a precipitate may form.

-

The solvent is evaporated under reduced pressure.

-

The crude product is then subjected to purification.

Purification by Recrystallization

A general method for the purification of amino acids is recrystallization.[6]

Procedure:

-

The crude this compound is dissolved in a minimal amount of hot aqueous ethanol.

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

Antimicrobial Activity Screening

The following protocols are standard methods for assessing the antimicrobial activity of novel compounds.[7]

1. Disk Diffusion Assay

Materials:

-

Bacterial or fungal strains

-

Appropriate agar plates (e.g., Mueller-Hinton agar for bacteria)

-

Sterile filter paper discs

-

Test compound solution

-

Positive and negative controls (e.g., standard antibiotic and solvent)

Procedure:

-

A standardized inoculum of the microorganism is uniformly spread onto the surface of an agar plate.

-

Sterile filter paper discs are impregnated with a known concentration of the test compound solution.

-

The discs are placed on the inoculated agar surface.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.

2. Broth Microdilution Assay

Materials:

-

Bacterial or fungal strains

-

Appropriate liquid broth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

Test compound solution

-

Positive and negative controls

Procedure:

-

Serial dilutions of the test compound are prepared in the broth medium in a 96-well plate.

-

A standardized inoculum of the microorganism is added to each well.

-

The plate is incubated under appropriate conditions.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

-

The MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Visualizations

The following diagrams illustrate the synthetic workflow and a general scheme for the biological evaluation of derivatives of this compound.

Caption: Synthetic workflow for this compound.

Caption: General workflow for biological activity screening of derivatives.

As there is no direct evidence of signaling pathways modulated by this compound itself, the following diagram illustrates a hypothetical mechanism by which its derivatives might exert anticancer effects, based on the general understanding of nitroaromatic compounds in biological systems.[12][13]

Caption: Proposed general mechanism for anticancer activity of derivatives.

References

- 1. (3R)-3-Amino-3-(4-nitrophenyl)propanoic acid | C9H10N2O4 | CID 1381949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

CAS number and molecular structure of 3-amino-3-(4-nitrophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-3-(4-nitrophenyl)propanoic acid is a β-amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a chiral center and an electron-withdrawing nitro group on the aromatic ring, makes it a versatile scaffold for the synthesis of novel therapeutic agents, particularly in the development of modified peptides and other bioactive molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on technical details relevant to research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 102308-62-3 | [2] |

| Molecular Formula | C₉H₁₀N₂O₄ | [3] |

| Molecular Weight | 210.19 g/mol | [3] |

| IUPAC Name | This compound | |

| Synonyms | 3-(4-nitrophenyl)-β-alanine | |

| Appearance | White to yellow solid | [3] |

| pKa (predicted) | 3.52 ± 0.10 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 3 | [3] |

Molecular Structure:

The molecular structure of this compound is characterized by a propanoic acid backbone with an amino group and a 4-nitrophenyl group attached to the β-carbon.

Figure 1. Molecular Structure of this compound.

Synthesis and Experimental Protocols

General Experimental Protocol: Synthesis of 3-aryl-β-amino acids via the Rodionov Reaction

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

4-Nitrobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol.

-

Addition of Ammonia Source: Add ammonium acetate (2-3 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure.

-

Isolation and Purification: The crude product is collected by filtration. Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water. The pH of the solution may need to be adjusted to the isoelectric point of the amino acid to maximize precipitation.

Logical Workflow for Synthesis and Purification

Diagram 1: General workflow for the synthesis and purification of this compound.

Biological Activity and Potential Applications

Derivatives of β-amino acids are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. While specific quantitative bioactivity data such as IC₅₀ or MIC values for this compound were not found in the reviewed literature, its structural motifs suggest potential for biological activity. The nitroaromatic group is a known pharmacophore in various antimicrobial and anticancer agents.

The primary application of this compound is as a building block in the synthesis of more complex molecules.[1] Its amino and carboxylic acid functionalities allow for its incorporation into peptide chains, leading to the formation of peptidomimetics with enhanced stability against enzymatic degradation.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of desired concentrations.

-

Bacterial Inoculum Preparation: Grow the bacterial strains in CAMHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

Experimental Workflow for Antimicrobial Screening

Diagram 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Conclusion

This compound is a key intermediate for chemical synthesis, offering a scaffold for the development of novel molecules with potential therapeutic applications. While there is a lack of specific biological activity data for this compound in the public domain, its structural features are of interest to medicinal chemists. The provided general protocols for synthesis and antimicrobial screening can serve as a starting point for researchers investigating this and related β-amino acids. Further studies are warranted to fully elucidate the biological profile of this compound and its derivatives.

References

The Versatile Scaffold: A Technical Overview of 3-Amino-3-(4-nitrophenyl)propanoic Acid and its Biologically Active Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-nitrophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant attention in the field of medicinal chemistry. While the inherent biological activity of the core molecule is not extensively documented, its true value lies in its role as a versatile scaffold and key synthetic intermediate. The presence of a reactive nitro group and a flexible propanoic acid chain allows for a wide range of chemical modifications, leading to the development of novel derivatives with pronounced biological activities. This technical guide provides an in-depth overview of the biological landscape of this compound, focusing primarily on the experimentally determined activities of its derivatives, including their anticancer, antimicrobial, and antioxidant properties.

Core Compound: A Synthetic Building Block

This compound serves as a fundamental building block in the synthesis of more complex molecules. Its structural features, including the aromatic nitro group and the amino acid backbone, provide reactive sites for a variety of chemical transformations. This adaptability has been leveraged by medicinal chemists to create libraries of compounds for biological screening.

Biological Activities of Derivatives

The true potential of this compound is realized through the diverse biological activities exhibited by its derivatives. These activities are often achieved by modifying the core structure to enhance interactions with specific biological targets.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. Studies have shown that modifications to the parent compound can lead to derivatives with potent cytotoxic effects against various cancer cell lines.

One area of investigation involves the synthesis of thiazole derivatives. For instance, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been evaluated for their antiproliferative properties. These compounds have shown structure-dependent activity against lung cancer models.

Table 1: Anticancer Activity of this compound Derivatives

| Derivative Class | Cell Line | Activity Metric | Result | Reference |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | A549 (Human lung adenocarcinoma) | % Cell Viability (at 100 µM) | Structure-dependent reduction in cell viability | [1] |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (Human lung adenocarcinoma) | % Cell Viability | Some derivatives showed significant reduction in cell viability | [2] |

Antimicrobial Activity

The scaffold of this compound has also been utilized to develop novel antimicrobial agents. By incorporating different functional groups, researchers have synthesized derivatives with activity against both bacterial and fungal pathogens. For example, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have revealed promising antimicrobial and antifungal activities.

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Target Organism(s) | Activity Metric | Result | Reference |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Multidrug-resistant bacteria and fungi | MIC (Minimum Inhibitory Concentration) | Structure-dependent activity observed | [3] |

Antioxidant Activity

Certain derivatives have also been investigated for their antioxidant properties. The ability to scavenge free radicals is a crucial aspect of cellular health, and compounds with antioxidant activity are of great interest in drug development. Research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has demonstrated their potential as antioxidant agents, often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

-

Compound Dilution: A serial dilution of the test compound is prepared in a 96-well plate containing broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Protocol:

-

Sample Preparation: Solutions of the test compound at various concentrations are prepared.

-

Reaction Mixture: The test compound solutions are mixed with a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Incubation: The mixture is incubated in the dark for a specific period.

-

Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging activity.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by derivatives of this compound are still under investigation and are likely dependent on the specific structural modifications. However, based on the observed biological activities, some general mechanisms can be proposed.

For anticancer derivatives, potential mechanisms could involve the induction of apoptosis, inhibition of cell cycle progression, or interference with key signaling pathways crucial for cancer cell survival and proliferation, such as the EGFR (Epidermal Growth Factor Receptor) and SIRT2 (Sirtuin 2) pathways, as suggested for some thiazole derivatives.

Conclusion

This compound stands out not for its intrinsic biological activity, but as a highly valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of promising biological activities, including anticancer, antimicrobial, and antioxidant effects. The continued exploration of new derivatives based on this core structure holds significant promise for the discovery and development of novel therapeutic agents. This technical guide serves as a foundational resource for researchers and scientists in the field, providing a comprehensive overview of the current state of knowledge and highlighting the potential for future innovation.

References

- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 3-amino-3-(4-nitrophenyl)propanoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the synthesis of 3-amino-3-(4-nitrophenyl)propanoic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to the versatile reactivity of the nitro group and the pharmacological importance of β-amino acids.[1] This guide details the core synthetic methodologies, provides comprehensive experimental protocols, and presents key analytical data for the characterization of these compounds.

Core Synthetic Strategy: The Rodionov Reaction

The most direct and widely applicable method for the synthesis of this compound is the Rodionov reaction. This one-pot, three-component condensation reaction involves an aromatic aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in a suitable solvent.[2][3] The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malonic acid, followed by a Michael addition of ammonia and subsequent decarboxylation.

The general workflow for the synthesis of the core compound is depicted below:

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Rodionov Reaction

This protocol is a representative procedure based on established methodologies for the Rodionov reaction.[2][4]

Materials:

-

4-Nitrobenzaldehyde

-

Malonic Acid

-

Ammonium Acetate

-

Ethanol (or other suitable alcohol)

-

Hydrochloric Acid (for workup)

-

Sodium Hydroxide (for workup)

-

Diethyl ether (or other suitable extraction solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2.5 equivalents) in ethanol.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the product.

-

Filter the crude product and wash with cold water.

-

To purify, dissolve the crude product in a dilute aqueous solution of sodium hydroxide.

-

Wash the basic solution with diethyl ether to remove any non-acidic impurities.

-

Re-precipitate the product by adding hydrochloric acid to the aqueous layer until the pH is acidic.

-

Filter the purified product, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of Ethyl 3-amino-3-(4-nitrophenyl)propanoate

This protocol describes the esterification of the carboxylic acid functionality.

Materials:

-

This compound

-

Ethanol (anhydrous)

-

Thionyl chloride or Sulfuric acid (catalyst)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

Procedure:

-

Suspend this compound (1 equivalent) in anhydrous ethanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) or a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl ester.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound and a Key Precursor

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key 1H NMR Signals (δ ppm) | Key 13C NMR Signals (δ ppm) |

| This compound | C9H10N2O4 | 210.19 | 213-215 | Aromatic protons (~7.5-8.2), Methine proton (CH-NH2, ~4.5), Methylene protons (CH2-COOH, ~2.8) | Carboxyl (~175), Aromatic C-NO2 (~147), Other aromatic carbons (~124-148), Methine carbon (~53), Methylene carbon (~40) |

| 3-(4-Nitrophenyl)propanoic acid | C9H9NO4 | 195.17 | 162-164 | Aromatic protons (~7.4-8.1), Methylene protons (~2.7, 3.0) | Carboxyl (~178), Aromatic C-NO2 (~147), Other aromatic carbons (~124-147), Methylene carbons (~30, 35) |

Note: NMR data are approximate and can vary based on the solvent and instrument used. The 13C NMR data for the target compound are inferred from known values for structurally similar compounds.[5][6]

Signaling Pathways and Logical Relationships

The synthesis of derivatives of this compound often involves a logical progression of reactions to achieve the desired final product. A common pathway involves the initial synthesis of the β-amino acid, followed by protection of the amine or carboxylic acid group, and then further modification of the nitro group or other parts of the molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Preliminary Investigation of 3-amino-3-(4-nitrophenyl)propanoic Acid Bioactivity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The core structure of 3-amino-3-(4-nitrophenyl)propanoic acid offers multiple points for chemical modification, which is a critical aspect in the optimization of pharmacological properties for potential drug candidates.[1] The electronic properties influenced by the nitro group can affect how the molecule interacts with biological targets like enzymes and receptors.[1] Furthermore, the amino and acid groups are ideal for forming peptide bonds or for conjugation with other molecular entities.[1]

Bioactivity of Structurally Related Compounds

While information on the intrinsic bioactivity of this compound is limited, studies on its structural analogs and derivatives provide insights into its potential applications. Research has been conducted on derivatives of similar propanoic acid backbones, revealing activities in the realms of oncology and microbiology.

Anticancer and Antioxidant Properties of Derivatives

A series of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and evaluated for their potential as anticancer and antioxidant agents.[2][3] In one study, these compounds were assessed for their cytotoxic effects against the A549 human lung adenocarcinoma cell line.[2] Several derivatives demonstrated significant, structure-dependent antiproliferative activity.[2] For instance, certain compounds were found to reduce A549 cell viability by over 50% and inhibit cell migration in vitro.[2][3] Notably, these active compounds also exhibited favorable cytotoxicity profiles against noncancerous Vero cells, suggesting a degree of selectivity.[2][3] The antioxidant potential of these derivatives was also investigated, with some compounds showing potent radical scavenging activity.[2][3]

In a separate line of research, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid were identified as promising scaffolds for developing novel anticancer agents.[4][5] These compounds were screened for their antiproliferative activity, with some exhibiting low micromolar inhibitory concentrations (IC50) against A549 cells.[4] Molecular docking studies suggested that these derivatives could interact with key cancer-related proteins such as SIRT2 and EGFR.[4]

Antimicrobial Activity of Derivatives

The scaffold of 3-((4-hydroxyphenyl)amino)propanoic acid has also been explored for the development of new antimicrobial agents.[6][7] A study detailed the synthesis of a series of these derivatives and their evaluation against a panel of multidrug-resistant bacterial and fungal pathogens.[6][7] The results indicated that these compounds exhibit structure-dependent antimicrobial activity, with some hydrazone derivatives containing heterocyclic substituents showing particularly potent and broad-spectrum effects.[6][7]

Role in Synthesis and Drug Design

The primary role of this compound in the scientific literature is that of a chemical intermediate.[1] Its utility in the synthesis of modified peptides is a significant application. By incorporating this unnatural amino acid into peptide sequences, researchers can potentially enhance the stability of the peptides against enzymatic degradation (proteolysis), improve their binding affinity to specific biological targets, and introduce novel functionalities.[1]

Below is a conceptual workflow illustrating the role of this compound in a drug discovery pipeline.

Caption: Conceptual workflow of drug discovery utilizing this compound.

Experimental Protocols of Derivative Bioactivity Screening

While specific experimental protocols for assessing the bioactivity of this compound are not available, the methodologies used for its derivatives can be instructive.

In Vitro Antiproliferative Assays

For the evaluation of anticancer activity of propanoic acid derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed to determine cell viability.

A549 Human Lung Adenocarcinoma Cell Viability Assay:

-

A549 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds (e.g., a fixed concentration of 100 µM for initial screening or a range of concentrations for IC50 determination) and incubated for a defined period (e.g., 24 hours).[2][4]

-

Following incubation, the MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength, which is proportional to the number of viable cells.

-

Cell viability is typically expressed as a percentage relative to untreated control cells.[2] Standard chemotherapeutic agents like doxorubicin and cisplatin are often used as positive controls.[2][4]

Antimicrobial Susceptibility Testing

The antimicrobial activity of derivatives is often determined by measuring the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method:

-

The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

-

A standardized inoculum of the target microbial strain (bacterial or fungal) is added to each well.

-

The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a compound of interest in medicinal chemistry, primarily valued for its role as a versatile synthetic intermediate. While direct evidence of its own biological activity is scarce, the demonstrated anticancer, antioxidant, and antimicrobial properties of its derivatives underscore the potential of its molecular scaffold in the design and development of new therapeutic agents. Future research could focus on further exploring the bioactivity of a wider range of derivatives and potentially investigating the intrinsic biological effects of the parent compound. The development of such novel molecules is crucial in addressing the ongoing challenges in areas like oncology and infectious diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of the Nitro Group in 3-amino-3-(4-nitrophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-amino-3-(4-nitrophenyl)propanoic acid is an unnatural beta-amino acid that serves as a valuable building block in medicinal chemistry. Its utility is profoundly influenced by the presence of a nitro group (-NO₂) on the phenyl ring. This guide provides an in-depth exploration of the nitro group's multifaceted role, focusing on its electronic effects, impact on physicochemical properties, influence on biological activity, and its versatility as a synthetic tool. The nitro group is not merely a passive substituent; it is a powerful modulator that dictates the molecule's reactivity, polarity, and potential as a pharmacophore, making it a subject of significant interest in drug design and development.

Electronic and Physicochemical Influence of the Nitro Group

The nitro group is one of the strongest electron-withdrawing groups (EWGs) used in organic chemistry.[1][2] Its powerful influence stems from a combination of two electronic effects: the inductive effect and the resonance effect.

-

Inductive Effect (-I): The nitrogen and oxygen atoms of the nitro group are highly electronegative. They pull electron density away from the aromatic ring through the sigma (σ) bond framework.[3][4]

-

Resonance Effect (-M): The nitro group can delocalize pi (π) electrons from the benzene ring onto its oxygen atoms.[3][4][5] This effect creates a partial positive charge at the ortho and para positions of the ring, significantly reducing the ring's electron density and deactivating it towards electrophilic aromatic substitution.[3][5][6]

These electronic effects profoundly alter the molecule's physicochemical properties. The strong electron-withdrawing nature and the inherent polarity of the N-O bonds make the nitro group a highly polar moiety.[2][7][8] This increased polarity affects the molecule's solubility, crystal packing, and its ability to interact with biological targets like proteins and enzymes.[7]

Quantitative Physicochemical Data

The introduction of a nitro group significantly alters a molecule's properties. The following table compares this compound with its meta-nitro isomer and its non-nitrated parent compound to quantify these changes.

| Property | This compound | 3-amino-3-(3-nitrophenyl)propanoic acid[9][10] | 3-amino-3-phenylpropanoic acid |

| CAS Number | 102308-62-3[11] | 5678-47-7[10] | 3646-46-6 |

| Molecular Formula | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄ | C₉H₁₁NO₂ |

| Molecular Weight | 210.19 g/mol | 210.19 g/mol [9] | 165.19 g/mol |

| Topological Polar Surface Area (TPSA) | 109 Ų | 109 Ų[9] | 63.3 Ų |

| XLogP3-AA (Lipophilicity) | -2.1 | -2.1[9] | -1.4 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 5 | 5 | 3 |

Data sourced from PubChem and other chemical databases. Properties for 3-amino-3-phenylpropanoic acid are for the non-substituted analog for comparison.

Role in Biological Activity and Drug Design

While often flagged as a potential toxicophore due to metabolic liabilities, the nitro group is a critical component of numerous approved drugs and serves as a key pharmacophore, particularly in antimicrobial and antiparasitic agents.[2][8]

Bioreductive Activation

A primary mechanism through which nitroaromatic compounds exert their biological effect is bioreductive activation.[2] In low-oxygen environments, such as those found in anaerobic bacteria or hypoxic tumor cells, cellular reductases can reduce the nitro group. This process occurs in a stepwise fashion, generating highly reactive intermediates like nitroso and hydroxylamine species.[7][8] These intermediates, along with the reactive oxygen and nitrogen species (ROS/RNS) they can produce, can damage cellular macromolecules like DNA, leading to cytotoxicity.[7][8] This selective toxicity is the basis for the action of drugs like metronidazole.[7]

Modulating Target Interactions

The strong electron-withdrawing and polar nature of the nitro group can directly influence how a molecule binds to its biological target.[7] It can participate in favorable electrostatic or dipole-dipole interactions within a protein's binding pocket, potentially enhancing binding affinity.[7] In the context of this compound, its incorporation into peptide chains can enhance stability against enzymatic degradation or modulate binding to specific receptors.[12] Studies on related propanoic acid derivatives have shown that the presence of a 4-nitro substituent can enhance antimicrobial activity against specific bacterial strains.[13]

The Nitro Group as a "Synthetic Chameleon"

Beyond its direct influence on biological activity, the nitro group is an exceptionally versatile functional group for synthetic chemists, often referred to as a "synthetic chameleon."[1] Its true power lies in its ability to be transformed into other functional groups, fundamentally altering the molecule's properties.

The most critical transformation is the reduction of the nitro group to an amine (-NH₂).[14][15] This conversion is synthetically powerful because it inverts the electronic properties of the substituent. The strongly electron-withdrawing, meta-directing nitro group becomes a strongly electron-donating, ortho/para-directing amino group.[6][15] This strategy allows chemists to perform a sequence of reactions on a deactivated ring and then, after reduction, perform a different set of reactions on a highly activated ring. This opens up pathways to a vast array of molecular analogs for structure-activity relationship (SAR) studies.

Experimental Protocols (Generalized)

Detailed, optimized protocols require laboratory-specific development. The following sections provide generalized methodologies for the synthesis and key transformations of this compound.

Synthesis of this compound

A common route involves the addition of ammonia to a substituted cinnamic acid, which can be prepared from the corresponding benzaldehyde.

-

Step 1: Synthesis of 4-Nitrocinnamic Acid.

-

Reactants: 4-Nitrobenzaldehyde and malonic acid.[11]

-

Procedure: A Knoevenagel condensation is performed. 4-Nitrobenzaldehyde and malonic acid are heated in a suitable solvent (e.g., pyridine) with a catalytic amount of a base (e.g., piperidine). The reaction mixture is heated until carbon dioxide evolution ceases. After cooling, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the 4-nitrocinnamic acid product, which is then collected by filtration and purified by recrystallization.

-

-

Step 2: Synthesis of this compound.

-

Reactant: 4-Nitrocinnamic acid.[11]

-

Procedure: An aza-Michael addition is carried out. 4-Nitrocinnamic acid is dissolved in an excess of aqueous ammonia and heated in a sealed pressure vessel. The reaction progress is monitored by a technique like Thin Layer Chromatography (TLC). Upon completion, the solution is cooled, and the excess ammonia is removed under reduced pressure. The pH is then carefully adjusted to the isoelectric point of the amino acid to precipitate the product, which is collected by filtration, washed, and dried.

-

Reduction of the Aromatic Nitro Group

This protocol describes the conversion of the nitro group to a primary amine.

-

Reactants: this compound, a reducing agent.

-

Procedure (Catalytic Hydrogenation):

-

The nitro compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.

-

The reaction vessel is purged with nitrogen and then placed under a positive pressure of hydrogen gas (from a balloon or a hydrogenation apparatus).

-

The mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases or monitoring (e.g., by TLC) indicates the complete consumption of the starting material.

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude 3-amino-3-(4-aminophenyl)propanoic acid, which can be purified further if necessary.

-

Conclusion

The nitro group in this compound is a pivotal functional group that extends its influence far beyond simple substitution. It acts as a powerful electronic modulator, altering the molecule's reactivity and physicochemical properties. It is a key determinant of biological activity, often acting as a prodrug element through bioreductive activation. Finally, its synthetic versatility allows it to be a cornerstone in the generation of diverse chemical libraries for drug discovery. A thorough understanding of these roles is essential for any researcher aiming to leverage this and similar nitro-containing building blocks in the development of novel therapeutics.

References

- 1. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. svedbergopen.com [svedbergopen.com]

- 9. (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound | CAS#:102308-62-3 | Chemsrc [chemsrc.com]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

- 14. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aromatic Reactivity [www2.chemistry.msu.edu]

An In-depth Technical Guide to 3-Amino-3-(4-nitrophenyl)propanoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-3-(4-nitrophenyl)propanoic acid, a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug discovery. While direct biological and pharmacokinetic data on the compound itself are limited, its role as a versatile scaffold for the synthesis of bioactive molecules is well-established. This document details its probable historical synthesis, physicochemical properties, a detailed experimental protocol for its preparation via the Rodionov reaction, and its application in the development of therapeutic agents.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available historical records. However, its synthesis falls under the well-established class of reactions for producing β-amino acids. The most probable and historically significant method for its initial preparation is the Rodionov reaction , first reported by the Russian chemist V. M. Rodionov. This reaction involves the condensation of an aldehyde with malonic acid and ammonia or an ammonium salt in an alcoholic solution.

In the case of this compound, the synthesis would involve the reaction of 4-nitrobenzaldehyde with malonic acid and a source of ammonia. The Rodionov reaction provides a straightforward and efficient one-pot method for the preparation of β-aryl-β-amino acids. The presence of the nitro group on the phenyl ring makes 4-nitrobenzaldehyde a suitable substrate for this reaction.

This compound has since become a valuable building block in medicinal chemistry.[1] Its utility lies in the strategic placement of three key functional groups: a carboxylic acid, an amino group, and a nitro-substituted phenyl ring. These features allow for diverse chemical modifications, making it an important intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O₄ | PubChem |

| Molecular Weight | 210.19 g/mol | PubChem |

| Appearance | White to yellow solid | Guidechem[2] |

| Melting Point | 213-215 °C | Guidechem[2] |

| pKa (predicted) | 3.52 ± 0.10 | Guidechem[2] |

| XLogP3 | -0.9 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 109 Ų | PubChem |

| CAS Number | 102308-62-3 | ChemSrc[3] |

Experimental Protocols

Synthesis of this compound via the Rodionov Reaction

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the Rodionov reaction.

Materials:

-

4-Nitrobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (e.g., 1 M)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

pH paper or pH meter

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.0 equivalents).

-

Solvent Addition: Add absolute ethanol to the flask to dissolve the reactants. The amount of ethanol should be sufficient to create a stirrable solution.

-

Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate out of the solution.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification:

-

To the resulting residue, add distilled water and stir to form a suspension.

-

Acidify the suspension with concentrated hydrochloric acid to a pH of approximately 1-2 to ensure the protonation of the amino group and precipitation of any unreacted acidic components.

-

Filter the mixture and wash the solid with cold water.

-

The crude product can be further purified by dissolving it in a dilute aqueous sodium hydroxide solution and then re-precipitating it by the addition of hydrochloric acid to the isoelectric point (around pH 4-5), where the amino acid is least soluble.

-

-

Isolation and Drying: Collect the purified product by filtration, wash with cold distilled water, and then with a small amount of cold ethanol. Dry the product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.

Biological Activity and Applications in Drug Development

While there is a scarcity of published data on the intrinsic biological activity of this compound, its significance lies in its role as a versatile scaffold for the synthesis of novel therapeutic agents.

The incorporation of this β-amino acid into peptide backbones can enhance their stability against enzymatic degradation, a crucial factor in improving the pharmacokinetic profiles of peptide-based drugs.[2] The nitroaromatic moiety can also be a key pharmacophore or a precursor to other functional groups.

Studies on derivatives of this compound have shown promising results in various therapeutic areas:

-

Anticancer Agents: Derivatives incorporating this scaffold have been investigated for their potential as anticancer agents. The nitro group can be reduced to an amino group, which can then be further functionalized to create compounds that interact with biological targets relevant to cancer.

-

Antimicrobial Agents: The core structure has been used to synthesize novel compounds with antimicrobial properties.

The cytotoxicity of nitroaromatic compounds is an area of active research. In some contexts, the nitro group can be bioreduced to form reactive species that can induce cellular damage, a property that can be exploited in drug design, for example, in hypoxia-activated prodrugs.[4][5]

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway to this compound and its subsequent use as a synthetic intermediate.

Caption: Synthetic workflow for this compound and its application.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical relationship of utilizing this compound as a scaffold in a drug discovery program.

Caption: Logical flow from scaffold features to therapeutic applications.

Conclusion

This compound is a synthetically accessible and highly valuable building block for medicinal chemists and drug development professionals. While its own biological profile is not extensively characterized, its utility as a scaffold for creating novel bioactive compounds is clear. The presence of multiple functional groups allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for screening and lead optimization. Future research may focus on further elucidating the intrinsic biological activities of this compound and its simple derivatives, which could open up new avenues for its application in drug discovery.

References

- 1. Bioavailability of beta-amino acid and C-terminally derived PK/PBAN analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (3R)-3-Amino-3-(4-nitrophenyl)propanoic acid | C9H10N2O4 | CID 1381949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of 3-amino-3-(4-nitrophenyl)propanoic Acid into Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-proteinogenic β-amino acid, 3-amino-3-(4-nitrophenyl)propanoic acid, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). This protocol is designed to assist researchers in synthesizing novel peptides with potential applications in drug discovery and development, particularly in areas such as cancer therapy and targeted drug delivery.[1][2]

The inclusion of β-amino acids can impart unique structural and functional properties to peptides, including increased proteolytic stability and the ability to form novel secondary structures. The 4-nitrophenyl moiety can also serve as a useful structural probe or be chemically modified for further applications.

Overview of the Synthetic Strategy

The incorporation of this compound is achieved using its N-α-Fmoc protected form, Fmoc-(S)-3-amino-3-(4-nitrophenyl)propanoic acid or its (R)-enantiomer, in a standard SPPS workflow. The general cycle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. Each cycle consists of two main steps: the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, and the coupling of the next Fmoc-protected amino acid.

Due to the β-substitution and the bulky nitrophenyl group, this amino acid can be considered sterically hindered. Therefore, optimized coupling conditions are recommended to ensure high coupling efficiency. With modern coupling reagents and optimized protocols, the coupling efficiency in each step of Fmoc-SPPS can exceed 99%.[3]

Experimental Workflow for SPPS

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

The following protocols are provided as a general guideline. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.

2.1. Materials and Reagents

-

Resin: Wang resin is commonly used for peptides with a C-terminal carboxylic acid, while Rink Amide resin is suitable for C-terminal amides.

-

Fmoc-Amino Acids: Standard Fmoc-protected α-amino acids and Fmoc-3-amino-3-(4-nitrophenyl)propanoic acid.

-

Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Coupling Reagents: HBTU, HATU, HCTU, or DIC.

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column. Mobile phases typically consist of water and acetonitrile with 0.1% TFA.

2.2. Step-by-Step Synthesis Protocol

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

First Amino Acid Loading (if not pre-loaded):

-

For Wang resin, dissolve the first Fmoc-amino acid (4 eq.), HOBt (4 eq.), and DIC (4 eq.) in DMF. Add to the resin and shake for 2-4 hours.

-

Wash the resin with DMF and DCM and dry under vacuum.

-

-

Fmoc Deprotection:

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3-5 minutes.

-

Drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for another 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (General Protocol):

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.) and a coupling reagent (e.g., HBTU, HATU, HCTU; 3-5 eq.) in DMF.

-

Add a base (e.g., DIPEA or 2,4,6-collidine; 6-10 eq.) to the activation mixture and allow it to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.

-

-

Incorporation of Fmoc-3-amino-3-(4-nitrophenyl)propanoic Acid (Optimized Protocol):

-

Due to potential steric hindrance, a more powerful coupling reagent like HATU is recommended.

-

Pre-activate Fmoc-3-amino-3-(4-nitrophenyl)propanoic acid (3 eq.) with HATU (2.9 eq.) and DIPEA or collidine (6 eq.) in DMF for 5-10 minutes.

-

Add the activated solution to the resin and couple for 2-4 hours.

-

A double coupling (repeating the coupling step with fresh reagents) may be necessary to achieve a high yield.

-

-

Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling step, perform a final Fmoc deprotection.

-

Wash the resin with DMF, followed by DCM, and dry under vacuum.

-

Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by RP-HPLC.

-

Analyze the purified peptide by mass spectrometry and analytical HPLC to confirm its identity and purity.

-

Data Presentation

While specific quantitative data for the incorporation of this compound is not extensively available in the literature, the following table provides a template for recording and presenting key data from the synthesis. The expected coupling efficiency for sterically hindered amino acids can vary, but with optimized conditions (e.g., using HATU and extended coupling times), yields can be significantly improved. For a typical 10-mer peptide, an overall yield of 10-30% of the purified product is a reasonable expectation, depending on the sequence.

| Parameter | Standard α-Amino Acid (example) | This compound (expected) |

| Coupling Reagent | HBTU/DIPEA | HATU/Collidine |

| Equivalents (AA:Reagent:Base) | 3:2.9:6 | 3:2.9:6 |

| Coupling Time | 1-2 hours | 2-4 hours (or double coupling) |

| Monitoring | Kaiser Test | Kaiser Test |

| Expected Single Step Yield | >99% | 95-99% (with optimization) |

| Final Crude Purity (by HPLC) | 70-90% | 60-85% |

| Final Purified Yield | Sequence dependent | Sequence dependent |

Application in Cancer Research: Targeting Signaling Pathways